molecular formula C21H28N4O2 B11531594 N,N-bis(2-methylpropyl)-4-nitro-2-[(E)-(2-phenylhydrazinylidene)methyl]aniline

N,N-bis(2-methylpropyl)-4-nitro-2-[(E)-(2-phenylhydrazinylidene)methyl]aniline

Cat. No.: B11531594
M. Wt: 368.5 g/mol
InChI Key: GOVAHGCIJNUIER-LPYMAVHISA-N
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Description

N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]ANILINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of Schiff bases, which are characterized by the presence of a functional group with the general structure R2C=NR’ (where R and R’ can be alkyl or aryl groups). Schiff bases are widely studied due to their versatility in synthesis and their diverse range of applications in chemistry, biology, and materials science .

Preparation Methods

The synthesis of N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]ANILINE typically involves the condensation reaction between a primary amine and a carbonyl compound. The general synthetic route includes the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]ANILINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]ANILINE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]ANILINE involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, the Schiff base moiety can interact with nucleophilic sites in biological macromolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]ANILINE can be compared with other Schiff bases and related compounds, such as:

    N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-QUINOLIN-4-YLETHENYL)]ANILINE: Similar in structure but with a quinoline moiety instead of a phenylhydrazine group.

    N,N-BIS(2-METHYLPROPYL)-4-NITRO-2-[(E)-(2-PHENYLHYDRAZIN-1-YLIDENE)METHYL]BENZENE: Similar in structure but with a benzene ring instead of an aniline ring.

Properties

Molecular Formula

C21H28N4O2

Molecular Weight

368.5 g/mol

IUPAC Name

N,N-bis(2-methylpropyl)-4-nitro-2-[(E)-(phenylhydrazinylidene)methyl]aniline

InChI

InChI=1S/C21H28N4O2/c1-16(2)14-24(15-17(3)4)21-11-10-20(25(26)27)12-18(21)13-22-23-19-8-6-5-7-9-19/h5-13,16-17,23H,14-15H2,1-4H3/b22-13+

InChI Key

GOVAHGCIJNUIER-LPYMAVHISA-N

Isomeric SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC2=CC=CC=C2

Canonical SMILES

CC(C)CN(CC(C)C)C1=C(C=C(C=C1)[N+](=O)[O-])C=NNC2=CC=CC=C2

Origin of Product

United States

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